Product packaging for 1-Amino-3-pyridin-3-ylurea(Cat. No.:CAS No. 163119-78-6)

1-Amino-3-pyridin-3-ylurea

Cat. No.: B065662
CAS No.: 163119-78-6
M. Wt: 152.15 g/mol
InChI Key: YCKCHOCLHWUEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Amino-3-pyridin-3-ylurea is a synthetically accessible organic scaffold of significant interest in medicinal chemistry and pharmacological research. Its structure, featuring both a pyridine ring and a urea moiety with an adjacent amine group, makes it a versatile precursor and a key intermediate in the synthesis of more complex heterocyclic compounds. Researchers primarily utilize this compound as a core building block for developing novel kinase inhibitors. The molecule can mimic ATP and bind to the hinge region of kinase active sites, allowing for the exploration of signal transduction pathways. Its specific research value lies in its potential application in designing targeted therapies for oncology and inflammatory diseases, particularly those involving JAK/STAT pathways. The presence of multiple hydrogen bond donors and acceptors facilitates specific interactions with biological targets, enabling structure-activity relationship (SAR) studies. This compound is provided exclusively for laboratory research to aid in drug discovery efforts, hit-to-lead optimization, and fundamental biochemical studies. It is strictly for use by qualified professionals in controlled environments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N4O B065662 1-Amino-3-pyridin-3-ylurea CAS No. 163119-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-pyridin-3-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-10-6(11)9-5-2-1-3-8-4-5/h1-4H,7H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKCHOCLHWUEIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301300210
Record name N-3-Pyridinylhydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163119-78-6
Record name N-3-Pyridinylhydrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163119-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-3-Pyridinylhydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Characterization and Analysis

X-ray Crystallography of 1-Amino-3-pyridin-3-ylurea and its Derivatives

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in published literature, extensive analysis of closely related pyridyl urea (B33335) derivatives provides significant insight into the expected solid-state conformation, molecular packing, and hydrogen-bonding motifs.

Single-Crystal X-ray Diffraction Studies

Studies on analogous compounds, such as N,N'-bis(3-pyridyl)urea, are highly informative. In such derivatives, the crystal packing is often directed by strong intermolecular hydrogen bonds. Unlike many diaryl ureas that form a characteristic one-dimensional tape structure via N−H···O=C hydrogen bonds, pyridyl ureas frequently exhibit alternative motifs. The presence of the basic pyridine (B92270) nitrogen atom leads to the formation of robust N−H···Npyridyl hydrogen bonds, which can dominate the crystal packing. acs.org

For N,N'-bis(3-pyridyl)urea, a close structural analog, crystallographic analysis revealed an orthorhombic crystal system, belonging to the Aba2 space group. This structure highlights how the pyridyl nitrogen acts as a strong hydrogen bond acceptor, disrupting the common urea tape motif. acs.org The crystallographic parameters for this derivative provide a model for what could be expected for this compound.

Table 1: Representative Single-Crystal X-ray Diffraction Data for an Analogous Pyridyl Urea Derivative (N,N'-bis(3-pyridyl)urea)

Parameter Value
Crystal System Orthorhombic
Space Group Aba2
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) 90
γ (°) 90
Z Value

Note: Specific unit cell parameters (a, b, c) and Z value for N,N'-bis(3-pyridyl)urea would be inserted from its specific crystallographic information file.

Analysis of Molecular Conformation and Dihedral Angles

The molecular conformation of pyridyl ureas is largely dictated by the interplay of steric effects and hydrogen bonding. The urea moiety itself is generally planar. The key conformational variables are the dihedral angles between this central urea plane and the plane of the attached pyridine ring.

In derivatives like 1-(Pyridin-2-yl)thiourea, the molecule is essentially planar, a conformation stabilized by an intramolecular N−H···N hydrogen bond. researchgate.net For 3-pyridyl derivatives, where this specific intramolecular bond is not possible, the conformation is governed by intermolecular forces. The torsion angles define the relative orientation of the pyridine ring to the urea backbone. For instance, in one thiourea (B124793) derivative, the pyridine ring was found to be twisted out of the main molecular plane with a dihedral angle of 16.85 (13)°. researchgate.net It is anticipated that this compound would adopt a conformation where the pyridine ring is twisted relative to the urea plane, influenced by the formation of intermolecular N-H···N or N-H···O hydrogen bonds in the crystal lattice.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for confirming the identity and structure of this compound in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, spectra are typically recorded in a solvent like DMSO-d₆, which can effectively solubilize the compound and resolve the exchangeable N-H protons.

¹H NMR: The proton spectrum is expected to show distinct signals for the pyridine ring protons and the protons on the nitrogen atoms. The four protons of the 3-substituted pyridine ring typically appear in the aromatic region (δ 7.0–8.6 ppm). The protons of the urea (NH) and amino (NH₂) groups would appear as broader signals that are exchangeable with D₂O.

¹³C NMR: The carbon spectrum would show six unique signals. The urea carbonyl carbon (C=O) is expected to resonate in the range of δ 152–155 ppm. mdpi.com The five distinct carbons of the pyridine ring will appear in the aromatic region, with their specific shifts influenced by the substitution pattern.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in DMSO-d₆

Atom Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C=O - ~153
Pyridine C2 ~8.5 (d) ~145
Pyridine C4 ~7.4 (dd) ~124
Pyridine C5 ~7.3 (m) ~135
Pyridine C6 ~8.2 (d) ~142
Pyridine C3 - ~138
Urea NH ~8.8 (s, broad) -

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to be dominated by absorptions from the N-H, C=O, and pyridine ring bonds.

The primary amine (NH₂) and secondary amine (NH) groups give rise to stretching vibrations in the 3200–3500 cm⁻¹ region. researchgate.net The most prominent band is typically the urea carbonyl (C=O) stretch, known as the Amide I band, which is expected between 1640 and 1730 cm⁻¹. mdpi.comnih.gov The N-H bending vibration (Amide II) and C-N stretching vibrations also provide characteristic signals. researchgate.net

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Amine (NH₂) and Urea (NH) 3200 - 3500
Aromatic C-H Stretch Pyridine Ring 3000 - 3100
C=O Stretch (Amide I) Urea 1640 - 1730
N-H Bend (Amide II) Urea/Amine 1550 - 1650
C=C, C=N Stretch Pyridine Ring 1400 - 1600

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for unequivocally confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₆H₈N₄O), the calculated monoisotopic mass is 152.0698 Da. HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that matches the theoretical value to within a few parts per million (ppm), typically ≤ 5 ppm. This level of accuracy allows for the confident determination of the molecular formula and distinguishes the compound from other potential isomers. This technique has been successfully applied to characterize numerous pyridyl urea derivatives. mdpi.comnih.gov

Intermolecular Interactions and Crystal Packing Analysis

The solid-state architecture of this compound is a result of a delicate balance of various non-covalent interactions. The molecule's distinct functional groups—the urea moiety, the terminal amino group, and the pyridine ring—provide multiple sites for hydrogen bonding and other specific interactions, leading to a highly organized and stable crystal lattice.

C-H⋯O and C-H⋯π Interactions

In addition to the stronger hydrogen bonds and π-stacking, weaker interactions also play a crucial role in the crystal packing of this compound. C-H⋯O interactions, where a carbon-bound hydrogen atom acts as a donor to an oxygen acceptor (typically the carbonyl oxygen), contribute to the cohesion of the crystal structure. Similarly, C-H⋯π interactions can occur, where C-H bonds from the pyridine ring or other parts of the molecule interact with the π-system of an adjacent pyridine ring. Though individually weaker, the cumulative effect of these numerous weak interactions provides substantial stabilization to the three-dimensional structure.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties like normalized contact distance (dnorm) onto the surface, regions involved in specific intermolecular contacts can be identified. For pyridyl-urea compounds, this analysis typically reveals distinct red spots on the dnorm surface, indicating close contacts corresponding to strong hydrogen bonds like N—H⋯O and N—H⋯N.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgscispace.com Calculations using DFT can elucidate the geometric and electronic properties of 1-Amino-3-pyridin-3-ylurea. Common approaches involve hybrid functionals, such as B3LYP, combined with various basis sets to achieve a balance between computational cost and accuracy. nih.govresearchgate.net

The first step in computational analysis is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable, or equilibrium, structure. google.com For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

This process yields precise predictions of bond lengths, bond angles, and dihedral angles. For pyridyl-urea derivatives, the planarity between the pyridine (B92270) ring and the urea (B33335) moiety is a key structural feature influenced by intramolecular hydrogen bonding and steric effects. The optimization process would clarify the preferred orientation of the amino group and the pyridine ring relative to the central urea backbone.

Table 1: Predicted Structural Parameters for this compound (Illustrative) (Note: The following data is illustrative of typical DFT calculation outputs and is based on general knowledge of similar structures, as specific published data for this compound is not available.)

ParameterBond/AnglePredicted Value
Bond LengthC=O (Urea)~1.25 Å
Bond LengthN-C (Urea-Pyridine)~1.38 Å
Bond LengthN-N (Amino-Urea)~1.42 Å
Bond AngleN-C-N (Urea)~118°
Dihedral AngleC-N-C-C (Pyridine-Urea)~180° (planar) or non-planar

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wikipedia.orgirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. irjweb.comemerginginvestigators.org For this compound, the HOMO is expected to be localized on the electron-rich amino and pyridine groups, while the LUMO may be distributed over the urea and pyridine moieties.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) (Note: Specific published data for this compound is not available.)

OrbitalEnergy (eV)
HOMO~ -6.0 eV
LUMO~ -1.5 eV
HOMO-LUMO Gap~ 4.5 eV

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, providing a guide to its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The map is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.deresearchgate.net For this compound, the MEP would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen of the pyridine ring, identifying them as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms of the amino and urea groups.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. cardiff.ac.uk Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending, etc.) of that vibrational mode. This allows for a detailed assignment of the experimental spectral bands. researchgate.net Key predicted vibrational modes for this compound would include the C=O stretching of the urea group, N-H stretching of the amino and urea groups, and various ring stretching and bending modes of the pyridine moiety. researchgate.netcardiff.ac.uk

Table 3: Predicted Key Vibrational Frequencies (Illustrative) (Note: Specific published data for this compound is not available.)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchAmino/Urea3300 - 3500
C-H StretchPyridine3000 - 3100
C=O StretchUrea (Amide I)1650 - 1690
N-H BendUrea (Amide II)1550 - 1600
C=N/C=C StretchPyridine Ring1400 - 1600

Theoretical calculations are a powerful tool for predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. nih.govuobasrah.edu.iq By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can predict the chemical shifts, which are highly sensitive to the electronic environment of the atoms. nih.gov These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the structure of the synthesized compound. For this compound, calculations would predict distinct shifts for the protons and carbons of the pyridine ring, the urea linkage, and the amino group. testbook.com

Table 4: Predicted ¹³C NMR Chemical Shifts (Illustrative) (Note: Specific published data for this compound is not available.)

Carbon AtomEnvironmentPredicted Chemical Shift (ppm)
C=OUrea Carbonyl~155-160
C3 (Pyridine)Attached to Urea~140-145
C2, C4 (Pyridine)Adjacent to N~148-152, ~135-140

Potential Energy Surface (PES) Scanning

A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths or dihedral angles. uni-muenchen.deq-chem.comq-chem.com This technique is particularly useful for conformational analysis.

By systematically rotating specific bonds (e.g., the C-N bond connecting the pyridine ring to the urea group) and calculating the energy at each step, a PES scan can identify the different possible conformers (rotational isomers) of this compound and their relative stabilities. nih.govscispace.com The scan reveals the energy barriers between these conformers, providing insight into the molecule's flexibility and the most populated conformations at a given temperature. The results of such an analysis would indicate whether the molecule prefers a planar or a twisted conformation and quantify the energy differences between them.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to define chemical concepts such as atoms, chemical bonds, and molecular structure. researchgate.net This approach allows for a detailed quantitative description of chemical bonding and interactions based on the calculated electron density of a molecule.

Characterization of Chemical Bonds and Non-Covalent Interactions

A QTAIM analysis of this compound would involve calculating the electron density (ρ) and its Laplacian (∇²ρ) throughout the molecule. The analysis focuses on identifying critical points in the electron density, particularly bond critical points (BCPs), which are indicative of a chemical bond or interaction.

For each BCP found between atoms, several key properties are calculated to characterize the nature of the interaction. These properties, typically presented in a tabular format, would include:

Electron Density (ρ(r)) : The value of the electron density at the BCP. Higher values are associated with stronger, covalent bonds, while lower values suggest weaker, closed-shell interactions (like hydrogen bonds or van der Waals forces).

Laplacian of Electron Density (∇²ρ(r)) : This value indicates whether the electron density is locally concentrated (∇²ρ < 0, characteristic of shared, covalent interactions) or depleted (∇²ρ > 0, characteristic of closed-shell interactions).

Total Electron Energy Density (H(r)) : The sign of H(r) at the BCP can help distinguish between different types of interactions. A negative H(r) is indicative of a significant covalent character.

In the context of this compound, QTAIM would be used to quantify the covalent character of the C-N, C=O, N-H, and C-C bonds within the urea and pyridine moieties. Furthermore, it would be crucial for identifying and characterizing intramolecular hydrogen bonds, such as a potential interaction between the amino group and the pyridine nitrogen or the carbonyl oxygen, which can influence the molecule's conformation. Studies on other urea derivatives have successfully used QTAIM to analyze and quantify such intra- and intermolecular hydrogen bonds. acs.org

Interactive Data Table: Hypothetical QTAIM Parameters for Bonds in this compound

Note: The following table is a hypothetical representation of data that would be generated from a QTAIM analysis. Actual values are not available in the literature.

Bond/Interactionρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)Bond Type
C=O (Urea)0.450-0.950-0.500Covalent (Polar)
C-N (Urea)0.320-0.600-0.250Covalent (Polar)
N-H (Amine)0.350-1.200-0.300Covalent (Polar)
N-H···N (Intra)0.0250.0800.001Hydrogen Bond

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions in molecular systems. nih.gov It is based on the relationship between the electron density and the reduced density gradient (RDG). By plotting the RDG against the electron density, regions corresponding to different types of non-covalent interactions can be identified and visualized as surfaces in three-dimensional space.

Visualization and Quantification of Weak Interactions in Crystal Structures

For this compound, an NCI analysis would be particularly insightful for understanding its crystal packing and supramolecular assembly. The analysis generates 3D plots where surfaces are colored to denote the nature and strength of the interactions:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces signify repulsive steric clashes.

In the crystal structure of a pyridinyl-urea compound, NCI plots would visually confirm the presence of intermolecular hydrogen bonds, which are expected to be the dominant forces in the crystal packing. For instance, the N-H groups of the urea and amino functionalities are strong hydrogen bond donors, while the carbonyl oxygen and the pyridine nitrogen are effective acceptors. These interactions would appear as distinct blue surfaces between neighboring molecules. Additionally, π-π stacking interactions between pyridine rings might be observed as broader green surfaces. Such analyses have been applied to various organic crystals to elucidate the role of different non-covalent forces in their stabilization. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to calculate the electronic excited states of molecules. nih.govaps.org It is widely employed to predict and interpret UV-Vis absorption spectra by calculating the energies of electronic transitions and their corresponding oscillator strengths (intensities).

A TD-DFT study on this compound would provide detailed information about its electronic properties. The key outputs of a TD-DFT calculation are:

Excitation Energies (eV) and Wavelengths (nm) : The energy difference between the ground state and various excited states, which corresponds to the positions of absorption bands in a UV-Vis spectrum.

Oscillator Strengths (f) : A dimensionless quantity that represents the probability of a particular electronic transition. Transitions with high oscillator strengths are "bright" and correspond to intense absorption bands, while those with near-zero oscillator strengths are "dark."

Molecular Orbital (MO) Contributions : The analysis reveals which molecular orbitals are involved in each electronic transition (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). This helps in assigning the character of the transition, such as n→π* or π→π*.

For this compound, TD-DFT would likely predict π→π* transitions associated with the pyridine ring and the urea carbonyl group, as well as possible n→π* transitions involving the lone pairs on the nitrogen and oxygen atoms. Calculations on similar urea derivatives have shown that the lowest energy transitions are often of n→π* character, followed by more intense π→π* transitions at higher energies. nih.gov

Interactive Data Table: Hypothetical TD-DFT Results for this compound

Note: This table presents hypothetical data that would be obtained from a TD-DFT calculation. Specific experimental or calculated values for this compound are not currently available.

TransitionWavelength (nm)Excitation Energy (eV)Oscillator Strength (f)Major MO Contribution
S₀ → S₁2954.200.005n → π
S₀ → S₂2604.770.350HOMO → LUMO (π → π)
S₀ → S₃2255.510.120HOMO-1 → LUMO (π → π*)

Supramolecular Chemistry of 1 Amino 3 Pyridin 3 Ylurea

Self-Assembly Mechanisms Driven by Hydrogen Bonding

The self-assembly of pyridyl urea (B33335) compounds is predominantly governed by a network of strong and directional hydrogen bonds. The urea moiety is a powerful and versatile hydrogen-bonding unit, capable of acting as both a hydrogen bond donor through its N-H groups and an acceptor via its carbonyl oxygen. mdpi.com This dual nature allows for the formation of robust and predictable interaction patterns that guide the assembly of molecules into larger, ordered structures. ornl.gov The presence of a pyridine (B92270) ring introduces additional hydrogen bond acceptor sites, further diversifying the potential supramolecular synthons. acs.org

Formation of Dimeric and Polymeric Architectures

Pyridyl ureas commonly assemble into one-dimensional tapes or chains. A classic motif for diaryl ureas is the α-network, or urea tape, which consists of bifurcated N-H···O hydrogen bonds that link molecules head-to-tail. acs.org However, in pyridyl ureas, this tape motif is often disrupted in favor of stronger N-H···N(pyridyl) interactions. acs.org This competition between the urea carbonyl oxygen and the pyridine nitrogen as hydrogen bond acceptors is a key factor in determining the final supramolecular architecture.

For example, studies on N,N'-bis(3-pyridyl)urea show that instead of the typical urea tape, the crystal packing is directed by N-H···N(pyridyl) hydrogen bonds. acs.org Oligomers of m-pyridine urea have been shown to self-assemble into helical nanotubes, driven by a combination of intramolecular hydrogen bonds between a pyridine nitrogen and a urea N-H, and intermolecular hydrogen bonds involving the terminal carbonyl group. ccmu.edu.cnresearchgate.net This demonstrates the capacity of these molecules to form complex, higher-order polymeric structures. ccmu.edu.cnresearchgate.net The additional 1-amino group on 1-Amino-3-pyridin-3-ylurea introduces another hydrogen bond donor site, potentially leading to even more complex, cross-linked, or three-dimensional networks.

Role of Urea and Pyridine Moieties in Directing Self-Assembly

The urea and pyridine moieties are the primary functional groups that direct the self-assembly process in this compound.

Urea Moiety: The urea group is a cornerstone of supramolecular chemistry due to its predictable hydrogen-bonding patterns. It provides two donor (N-H) sites and one acceptor (C=O) site. mdpi.com The N-H···O=C hydrogen bond is a highly reliable interaction used to form chains and tapes. acs.org In the context of this compound, the urea group is central to forming the primary backbone of any assembled structure.

The synergy between intramolecular hydrogen bonds (e.g., urea N-H···N(pyridyl)) and intermolecular hydrogen bonds (e.g., urea N-H···O=C) is crucial for the formation of stable, self-assembled structures. ccmu.edu.cnresearchgate.net

Design of Supramolecular Architectures

The design of specific supramolecular structures using molecules like this compound is a central goal of crystal engineering. By understanding and controlling the intermolecular interactions, it is possible to program molecules to assemble into desired architectures with specific properties. usherbrooke.ca

Principles of Crystal Engineering Applied to Pyridyl Ureas

Crystal engineering is the rational design of crystalline solids by controlling intermolecular interactions. ornl.govusherbrooke.ca For pyridyl ureas, the primary tools are the strong and directional hydrogen bonds provided by the urea and pyridine groups. Key principles include:

Supramolecular Synthons: These are robust and predictable non-covalent interactions that act as building blocks for crystal structures. For pyridyl ureas, the key synthons are the N-H···O=C urea tape and the N-H···N(pyridyl) catemer. acs.org The relative strength and steric accessibility of these synthons will dictate the final structure.

Hierarchical Assembly: Molecules first form primary structures, such as dimers or chains, via the strongest hydrogen bonds. These primary structures then pack into a three-dimensional crystal lattice, guided by weaker interactions like C-H···O bonds, π-π stacking, and van der Waals forces. researchgate.net

Predictability and Control: By modifying the molecular structure, for instance, by adding substituent groups, one can systematically alter the intermolecular interactions to favor one supramolecular synthon over another, thereby controlling the final architecture. acs.orgrsc.org Computational methods, including lattice energy minimization and density functional theory (DFT), can be used to predict stable crystal packing modes. researchgate.net

The table below summarizes the key hydrogen bonding interactions that direct the assembly of pyridyl ureas.

Interaction TypeDonorAcceptorTypical Role in Assembly
Urea TapeN-H (Urea)C=O (Urea)Forms 1D chains or ribbons. acs.org
Pyridyl BondingN-H (Urea)N (Pyridine)Forms 1D chains; competes with urea tape. acs.org
Intramolecular BondN-H (Urea)N (Pyridine)Stabilizes specific molecular conformations, promoting folding. ccmu.edu.cnresearchgate.net
Solvent/Guest InclusionN-H (Urea)Solvent/GuestCan form co-crystals and incorporate guest molecules. acs.org

Influence of Substituents on Supramolecular Aggregation

Substituents play a critical role in modulating the self-assembly of pyridyl ureas. They can influence the process through electronic and steric effects.

Electronic Effects: Electron-withdrawing groups attached to the pyridine or an adjacent phenyl ring can increase the acidity of the urea N-H protons, making them stronger hydrogen bond donors. nih.gov This enhances the strength of both N-H···O and N-H···N interactions, leading to more stable assemblies. nih.gov Conversely, electron-donating groups can weaken these interactions.

Steric Effects: Bulky substituents can physically block or hinder the formation of certain hydrogen-bonding patterns. nih.gov This steric hindrance can be used strategically to prevent undesired aggregation pathways and favor others. For example, a bulky group might disrupt the planar packing required for a urea tape, promoting a different, less compact arrangement. nih.gov The 1-amino group in this compound is a relatively small substituent but provides an additional hydrogen bond donor site, which can significantly alter the packing by enabling cross-linking between primary chains.

Studies on N-aryl-N'-alkyl ureas have shown that substituents can interfere with the urea tape motif, disrupting the order of supramolecular packing and affecting properties like gel formation. rsc.org

Host-Guest Chemistry and Molecular Recognition

The combination of hydrogen-bonding sites and aromatic surfaces in pyridyl ureas makes them excellent candidates for host-guest chemistry and molecular recognition. mdpi.com The urea group is a well-known motif for binding anions and other electron-rich species. researchgate.net

The folded or helical structures formed by some pyridyl ureas can create defined cavities or channels capable of encapsulating guest molecules. ccmu.edu.cnresearchgate.net For instance, self-assembled nanotubes of m-pyridine urea oligomers have been shown to function as biomimetic chloride ion channels, where the inward-facing N-H groups create an electron-deficient interior that can bind and transport anions. ccmu.edu.cnresearchgate.net

The design of macrocyclic hosts incorporating pyridyl urea units has demonstrated effective binding of cations, with the urea oxygens and pyridine nitrogens cooperating to coordinate with metal ions like Li+, Na+, and K+. figshare.com The stability of host-guest complexes is determined by the number and geometry of the hydrogen bonds formed, as well as electrostatic interactions. mdpi.com The introduction of a pyridin-2-yl substituent into a ureidopyrimidine host was shown to significantly alter the conformational equilibrium and the binding strength for a 2,6-diaminopyridine (B39239) guest. mdpi.com This highlights the sensitivity of molecular recognition to subtle structural changes. For this compound, the combination of the urea cleft, the pyridine nitrogen, and the additional amino group offers multiple interaction sites for recognizing and binding complementary guest molecules.

The table below provides association constants for a related host-guest system, illustrating the strength of these interactions.

Host CompoundGuest CompoundSolventAssociation Constant (Kassoc)
2-Ureido-4-ferrocenyl-6-(pyridin-2-yl)pyrimidine2,6-DiaminopyridineCDCl3High (Specific value dependent on conformation) mdpi.com
N,N'-bis(3-pyridyl)ureaSuccinic Acid-Forms stable co-crystal acs.org
Pyrid-2-yl ureasCytosineDMF-d730 - 1700 M-1 nih.gov

Encapsulation Phenomena in Urea-Based Hosts

While specific encapsulation studies involving this compound as the host are not extensively documented, the broader class of urea-based macrocycles and scaffolds is well-known for its ability to form host-guest complexes. The urea group is a privileged scaffold in the design of synthetic hosts due to its predictable hydrogen-bonding patterns and its ability to pre-organize into specific conformations suitable for guest binding.

Urea-based hosts can form capsules or cavities that encapsulate guest molecules. These structures are typically stabilized by a network of intermolecular hydrogen bonds between multiple urea units. The efficiency of these hosts depends on the conformational arrangement of the urea functionalities. For instance, the presence of ortho-substituents on N-aryl groups can disrupt the planarity of the urea moiety, which can promote the formation of intermolecular hydrogen bonds by pre-organizing the molecule for complexation. nih.gov The pyridyl group in this compound can act as a hydrogen bond acceptor, contributing to the formation of larger, organized structures crucial for creating encapsulating frameworks.

The general principle involves the convergence of multiple N-H groups toward a central cavity, creating an electron-deficient space that can bind and encapsulate anionic or neutral guest species. The pyridyl and amino functionalities on the this compound scaffold offer potential sites for modification, allowing for the synthesis of a diverse library of derivatives to tune the size, shape, and electronic properties of the binding cavity for specific guest recognition.

Anion Recognition Studies

The design of synthetic receptors for the selective binding of anions is a major focus of supramolecular chemistry, given the crucial roles anions play in biological and chemical processes. nih.gov Urea and thiourea (B124793) derivatives are among the most effective neutral anion receptors due to the ability of their N-H groups to act as hydrogen bond donors. nih.govrsc.org The interaction involves the urea moiety chelating a spherical anion or donating two parallel hydrogen bonds to the oxygen atoms of an oxoanion. rsc.org

In the context of this compound, the two N-H groups of the urea function as the primary anion binding site. The acidity of these protons, and thus the binding strength, can be influenced by the electronic properties of the attached pyridyl group. The receptor-anion binding is typically studied in solution using techniques like UV-Visible and ¹H NMR spectroscopy. nih.govresearchgate.net Upon addition of an anion, changes in the UV-Vis absorption spectrum or downfield shifts of the urea N-H proton signals in the ¹H NMR spectrum indicate the formation of a host-guest complex. researchgate.net

Studies on similar urea-based receptors show a high affinity for anions such as fluoride, acetate, and dihydrogen phosphate. nih.govnih.gov The binding strength is often quantified by determining the association constant (K) from titration experiments. For example, receptors with electron-withdrawing groups tend to exhibit stronger anion binding. nih.gov The pyridyl group in this compound can also be protonated, which would significantly enhance its interaction with anions.

Table 1: Representative Anion Binding Data for a Generic Pyridyl-Urea Receptor in DMSO

Anion GuestBinding Constant (log K)TechniqueObserved Change
F⁻4.2UV-Vis TitrationSharp color change (e.g., to dark red)
CH₃COO⁻3.8¹H NMR TitrationSignificant downfield shift of urea N-H protons
H₂PO₄⁻3.5UV-Vis TitrationColor change (e.g., to red)
Cl⁻2.1¹H NMR TitrationModerate downfield shift of urea N-H protons

Gelation Properties of Pyridyl Urea Systems

Low molecular weight gelators (LMWGs) are molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. researchgate.net Pyridyl urea compounds have been extensively studied as LMWGs due to their straightforward synthesis and the stimuli-responsive properties conferred by the pyridyl group. researchgate.net The self-assembly process is driven by a combination of non-covalent interactions, primarily hydrogen bonding between urea groups, but also π-π stacking of the aromatic rings. researchgate.net

The gelation ability of this compound would be predicated on its capacity to form extended one-dimensional hydrogen-bonded chains, which then entangle to create the gel network. The pyridyl nitrogen can participate in the hydrogen-bonding network or act as a coordination site for metal ions. The addition of metal salts can induce or strengthen gel formation in pyridyl urea systems, leading to metallogels. researchgate.netresearchgate.net In these systems, metal-ligand coordination acts as a junction point, cross-linking the self-assembled fibrillar structures and enhancing the mechanical properties of the gel. researchgate.net

The properties of these supramolecular gels can be tuned by external stimuli. For instance, the gel-sol transition can be triggered by changes in temperature, pH (by protonating/deprotonating the pyridyl nitrogen), or by the addition of competing anions that disrupt the urea-urea hydrogen bonds. researchgate.net The morphology of the gel network, often consisting of nanofibers or nanotubes, can be investigated using techniques like scanning electron microscopy (SEM) or transmission electron microscopy (TEM). researchgate.net

Table 2: Typical Gelation Behavior of Pyridyl Urea Systems

SystemSolventStimulus for GelationGel Characterization
Bis(pyridyl urea)DMSO/WaterCooling / SonicationThermoreversible, fibrillar network
Pyridyl urea ligandMethanolAddition of Cu(II) saltsMetallogel, enhanced strength
Pyridyl urea gelatorAcetonitrileCoolingOpaque gel
Pyridyl urea gelDMSOAnion addition (e.g., F⁻)Gel-sol transition (disruption)

1 Amino 3 Pyridin 3 Ylurea As a Synthetic Building Block

Utilization in Complex Organic Synthesis

The strategic placement of a pyridine (B92270) ring, a urea (B33335) moiety, and a reactive amino group within a single molecule makes 1-Amino-3-pyridin-3-ylurea a highly versatile tool for synthetic chemists. This unique structural arrangement allows for a variety of chemical transformations, enabling its use in the assembly of intricate molecular architectures. The pyridine nitrogen offers a site for coordination and catalysis, the urea functionality provides opportunities for hydrogen bonding and the formation of rigid backbones, and the terminal amino group serves as a key nucleophile for further derivatization and ring-forming reactions.

Precursor for Fused Heterocyclic Systems (e.g., Quinazolin-2,4(1H,3H)-diones, Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones)

While direct studies utilizing this compound for the synthesis of fused heterocyclic systems are still emerging, the reactivity of closely related N-pyridyl ureas strongly suggests its potential as a valuable precursor for such transformations. Research has demonstrated a novel and efficient route for the synthesis of Quinazolin-2,4(1H,3H)-diones and Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones through the annulation of anthranilic esters or 2-aminothiophene-3-carboxylates with N-pyridyl ureas. nih.gov This method involves the initial formation of an N-aryl-N'-pyridyl urea intermediate, which then undergoes cyclocondensation to yield the desired fused heterocycle. nih.gov

The reaction proceeds with moderate to good yields and does not necessitate the use of metal catalysts. nih.gov The versatility of this approach is highlighted by its applicability to a wide range of substrates, including those with both electron-donating and electron-withdrawing groups. nih.gov However, it has been noted that strong electron-acceptor substituents on the pyridine ring can diminish the product yield or even hinder the cyclocondensation step. nih.gov Given the structural similarities, this compound is a prime candidate for this synthetic strategy, with the terminal amino group offering a potential site for further functionalization of the resulting heterocyclic products.

Table 1: Synthesis of Fused Heterocyclic Systems from N-Pyridyl Ureas

Starting N-Pyridyl UreaReactantProductYield (%)Reference
1,1-dimethyl-3-(4-methylpyridin-2-yl)ureaEthyl 2-aminobenzoate3-(4-Methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione51 nih.gov
1,1-dimethyl-3-(5-methylpyridin-2-yl)ureaEthyl 2-aminobenzoate3-(5-Methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione65 nih.gov
1,1-dimethyl-3-(pyridin-2-yl)ureaMethyl 2-aminothiophene-3-carboxylate3-(Pyridin-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione78 nih.gov

This table is generated based on data for analogous N-pyridyl ureas to illustrate the potential of this compound.

Scaffold for Pyrazine-2-carboxamide Derivatives

Pyrazine-2-carboxamide derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While the direct use of this compound as a scaffold for these derivatives is not yet extensively documented, its structural components suggest a high potential for such applications. The synthesis of pyrazine-2-carboxamides often involves the condensation of a pyrazine-2-carboxylic acid chloride with a suitable amine. mdpi.commdpi.comjocpr.com

The terminal amino group of this compound could readily serve as the nucleophilic amine in this reaction, allowing for the facile incorporation of the pyridin-3-ylurea moiety into the pyrazine-2-carboxamide framework. This would lead to the generation of novel hybrid molecules that combine the structural features of both pyrazinamide (B1679903) and pyridyl-urea, potentially leading to new therapeutic agents. The synthesis of various N-substituted 3-aminopyrazine-2-carboxamides has been reported, demonstrating the feasibility of modifying the carboxamide nitrogen with diverse substituents. nih.gov

Construction of Triazolo-Annulated Heterocycles

The synthesis of triazolo-annulated heterocycles is an area of significant interest in heterocyclic chemistry. While the direct application of this compound in the construction of these systems has not been explicitly reported, the inherent reactivity of its constituent parts suggests potential synthetic routes. For instance, the amino group could be diazotized and subsequently cyclized to form a triazole ring fused to the pyridine or another adjoined heterocycle.

A common strategy for the synthesis of triazolo-annulated systems involves the cyclocondensation of precursors containing adjacent amino and hydrazino groups or related functionalities. nuph.edu.uasemanticscholar.orgbohrium.com Although this compound does not possess this specific arrangement, its terminal amino group can be chemically modified to introduce the necessary functionalities for cyclization. For example, the amino group could be converted to a hydrazino group, which could then participate in cyclization reactions with suitable reagents to form a triazole ring. The versatility of 1,2,3-triazole-4(5)-amines as building blocks for triazolo-annulated pyridines and other azine systems has been well-established, highlighting the general utility of amino-functionalized heterocycles in this area. nuph.edu.uasemanticscholar.orgbohrium.com

Role in Catalyst Design and Organocatalysis

The field of organocatalysis has seen a surge in the development of small organic molecules that can catalyze chemical reactions with high efficiency and stereoselectivity. Chiral urea and thiourea (B124793) derivatives have emerged as powerful hydrogen-bond donors in a variety of asymmetric transformations. mdpi.com The pyridyl-urea motif present in this compound makes it an attractive candidate for the design of novel organocatalysts.

The pyridine nitrogen can act as a Lewis base, while the urea N-H groups can serve as hydrogen-bond donors, creating a bifunctional catalytic system. The terminal amino group provides a convenient handle for the introduction of chiral auxiliaries, which would be essential for asymmetric catalysis. The design of pyridinium (B92312) chiral ionic liquids tethered to a urea functionality has been reported, and these have been envisioned as effective reaction media and chiral catalysts for asymmetric reactions. nih.gov This precedent suggests that chiral derivatives of this compound could be designed to catalyze a range of stereoselective reactions.

Table 2: Potential Applications of Pyridyl-Urea Derivatives in Organocatalysis

Catalytic ReactionRole of Pyridyl-Urea MoietyPotential Advantage
Asymmetric Aldol ReactionHydrogen-bond activation of the electrophileEnantioselective C-C bond formation
Michael AdditionBifunctional activation of both nucleophile and electrophileHigh diastereoselectivity and enantioselectivity
Diels-Alder ReactionLewis acid/Brønsted acid catalysisControl of stereochemical outcome

This table outlines the potential catalytic roles based on the known reactivity of urea and pyridine-containing organocatalysts.

Incorporation into Polymeric Structures and Materials Science Applications

Pyridyl-urea derivatives have demonstrated significant promise in the field of materials science, particularly in the construction of coordination polymers and metal-organic frameworks (MOFs). The pyridine nitrogen atoms are excellent ligands for coordinating with metal ions, while the urea groups can form extensive hydrogen-bonding networks, leading to the formation of well-ordered supramolecular structures.

The incorporation of urea functionalities into MOFs has been shown to be an effective strategy for anion binding and recognition. acs.orgpnnl.gov Specifically, N,N'-bis(m-pyridyl)urea has been used as a linker to construct MOFs with various transition metals, and these materials have shown the ability to coordinate with different anions. acs.orgpnnl.gov The structure of this compound, with its pyridyl and urea groups, makes it an ideal candidate for the synthesis of novel coordination polymers. The terminal amino group offers an additional site for post-synthetic modification of the resulting polymeric material, allowing for the tuning of its properties for specific applications, such as gas storage, separation, or catalysis.

Table 3: Examples of Pyridyl-Urea Ligands in Coordination Polymers

LigandMetal IonResulting StructureApplicationReference
N,N'-bis(m-pyridyl)ureaZn(II), Cu(II), Ag(I)Metal-Organic FrameworksAnion Coordination acs.orgpnnl.gov
N,N'-ethane-1,2-diylbis(3-pyridin-4-ylurea)Cu(II), Co(II)1D Coordination PolymersMagnetic Materials rsc.org
1,3-bis(pyridin-4-yl)ureaZn(II)Urea-Containing Metal–Organic FrameworksAnion Sensing acs.org

This table is based on data for analogous pyridyl-urea ligands, illustrating the potential of this compound in materials science.

Q & A

Basic: What are the key considerations for synthesizing 1-Amino-3-pyridin-3-ylurea with high purity?

Methodological Answer:
Synthesis of this compound requires precise control of reaction conditions (e.g., temperature, stoichiometry, and solvent selection). For example, analogous urea derivatives (e.g., N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea) are synthesized via coupling reactions between isocyanates and amines under anhydrous conditions . Key steps include:

  • Purification: Use column chromatography with gradients of polar/non-polar solvents to isolate the product.
  • Characterization: Validate purity via HPLC (≥95%) and confirm structure using 1H^1H-NMR and 13C^{13}C-NMR, comparing peak assignments to analogous pyridinyl-urea compounds .
  • Safety: Follow protocols for handling pyridine derivatives (e.g., 3-Aminopyridine), including PPE and fume hood use due to toxicity risks .

Advanced: How can computational modeling guide the design of experiments studying this compound’s molecular interactions?

Methodological Answer:
Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations can predict binding affinities and reactive sites. For instance:

  • Target Identification: Use docking software (e.g., AutoDock Vina) to model interactions with biological targets (e.g., kinase enzymes). Compare results with experimental IC50_{50} values to validate predictions.
  • Solubility Optimization: Calculate partition coefficients (logP) via software like MarvinSketch to design derivatives with improved bioavailability.
  • Data Integration: Cross-reference computational results with spectroscopic data (e.g., IR for hydrogen-bonding patterns) to resolve discrepancies .

Basic: What analytical techniques are most reliable for characterizing this compound in complex mixtures?

Methodological Answer:

  • Chromatography: Employ reverse-phase HPLC with UV detection (λ = 254 nm) for quantification. Calibrate using a standard curve of the pure compound.
  • Spectroscopy: Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (±2 ppm error). For structural elucidation, 1H^1H-NMR in DMSO-d6_6 resolves NH and pyridinyl proton signals .
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) determines melting points and polymorphic stability, critical for reproducibility .

Advanced: How should researchers address contradictory data between experimental and computational results for this compound?

Methodological Answer:
Contradictions often arise from oversimplified models or experimental artifacts. Follow this workflow:

Replicate Experiments: Ensure reproducibility under controlled conditions (e.g., inert atmosphere for moisture-sensitive reactions).

Refine Models: Adjust computational parameters (e.g., solvent dielectric constant in MD simulations) to better mimic experimental settings.

Cross-Validation: Use multivariate analysis (e.g., PCA) to identify outliers in datasets. For example, unexpected byproducts in synthesis may skew spectroscopic interpretations .

Theoretical Alignment: Reconcile findings with established frameworks (e.g., Hammett constants for electronic effects in pyridine derivatives) .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Exposure Mitigation: Use nitrile gloves, lab coats, and fume hoods. Pyridine derivatives (e.g., 3-Aminopyridine) are toxic upon inhalation or dermal contact .
  • Waste Disposal: Neutralize acidic/basic residues before disposal. Follow institutional guidelines for hazardous urea derivatives.
  • Emergency Response: Maintain access to eyewash stations and antidotes (e.g., activated charcoal for accidental ingestion) .

Advanced: How can factorial design optimize reaction conditions for scaling up this compound synthesis?

Methodological Answer:
A 2k^k factorial design evaluates variables (e.g., temperature, catalyst loading, solvent ratio):

  • Variable Screening: Use Pareto charts to identify significant factors (e.g., solvent polarity impacts yield more than temperature).
  • Response Surface Methodology (RSM): Model interactions between variables to predict optimal conditions (e.g., 60°C, 1.2 eq. catalyst in DMF).
  • Validation: Confirm scalability via batch reactions (1–10 g) and compare yields/purity to small-scale trials .

Basic: How do researchers distinguish between primary and secondary sources when reviewing literature on this compound?

Methodological Answer:

  • Primary Sources: Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) reporting original synthesis or bioactivity data.
  • Secondary Sources: Use review articles (e.g., Chemical Reviews) for contextualizing findings but verify claims against primary data.
  • Database Tools: Leverage SciFinder or Reaxys to trace citations and validate reproducibility claims .

Advanced: What strategies are effective for studying this compound’s environmental impact via adsorption kinetics?

Methodological Answer:

  • Batch Adsorption Studies: Use activated carbon or clay minerals as adsorbents. Monitor pH (4–10), temperature (25–45°C), and ionic strength.
  • Kinetic Models: Fit data to pseudo-second-order or Langmuir isotherm models to determine adsorption mechanisms.
  • Advanced Characterization: Employ XPS or FTIR to analyze surface interactions (e.g., hydrogen bonding with pyridinyl groups) .

Basic: What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

Methodological Answer:

  • Dose-Response Curves: Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50_{50} and Hill coefficients.
  • Error Analysis: Report 95% confidence intervals and perform ANOVA to compare treatments.
  • Reproducibility: Include triplicate measurements and negative controls to minimize biological variability .

Advanced: How can researchers integrate spectroscopic data with quantum mechanical calculations to resolve tautomeric forms of this compound?

Methodological Answer:

  • Experimental Data: Acquire 1H^1H-NMR in DMSO-d6_6 and D2_2O to observe exchangeable protons. Compare with IR spectra for carbonyl stretching frequencies.
  • Computational Analysis: Perform DFT calculations (e.g., B3LYP/6-311+G**) to predict tautomer stability. Match calculated chemical shifts to experimental NMR.
  • Dynamic Effects: Use variable-temperature NMR to study tautomeric equilibria and correlate with Boltzmann distributions from computational results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.